molecular formula C13H19N3O5 B8318374 3-((1-Ethylpropyl)amino)-6-methyl-2,4-dinitrobenzyl alcohol CAS No. 76302-70-0

3-((1-Ethylpropyl)amino)-6-methyl-2,4-dinitrobenzyl alcohol

Cat. No. B8318374
M. Wt: 297.31 g/mol
InChI Key: PWAQEHCXAVLWPS-UHFFFAOYSA-N
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Patent
US04430114

Procedure details

A sample of 3-[(1-ethylpropyl)amino]-6-methyl-2,4-dinitrobenzyl acetate (23.1 g; 0.068 mol) is added to a mixture of concentrated hydrochloric acid (30 ml), water (40 ml) and methanol (320 ml). The reaction mixture is refluxed for 4 hours, cooled down and concentrated in vacuo. It is then diluted with water, extracted with ether, and the ether layer dried. The ether is removed in vacuo to leave a red oil, which readily solidifies to a yellow-orange solid (19.9 g; 98.5%). A similarly prepared and purified sample has a melting point of 51°-54° C.
Name
3-[(1-ethylpropyl)amino]-6-methyl-2,4-dinitrobenzyl acetate
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([N+:13]([O-:15])=[O:14])=[C:8]([NH:16][CH:17]([CH2:20][CH3:21])[CH2:18][CH3:19])[C:7]=1[N+:22]([O-:24])=[O:23])(=O)C.Cl.O>CO>[CH2:18]([CH:17]([NH:16][C:8]1[C:7]([N+:22]([O-:24])=[O:23])=[C:6]([C:11]([CH3:12])=[CH:10][C:9]=1[N+:13]([O-:15])=[O:14])[CH2:5][OH:4])[CH2:20][CH3:21])[CH3:19]

Inputs

Step One
Name
3-[(1-ethylpropyl)amino]-6-methyl-2,4-dinitrobenzyl acetate
Quantity
23.1 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=C(C=C1C)[N+](=O)[O-])NC(CC)CC)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
320 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
It is then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer dried
CUSTOM
Type
CUSTOM
Details
The ether is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a red oil, which
CUSTOM
Type
CUSTOM
Details
A similarly prepared
CUSTOM
Type
CUSTOM
Details
purified sample

Outcomes

Product
Name
Type
Smiles
C(C)C(CC)NC=1C(=C(CO)C(=CC1[N+](=O)[O-])C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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